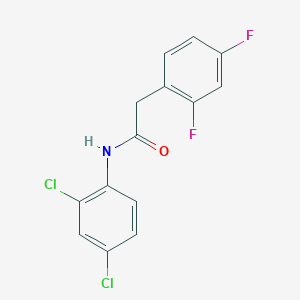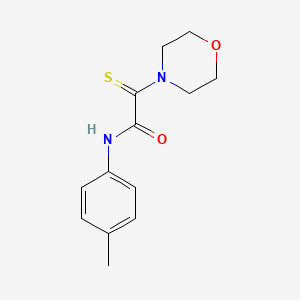
N-(2,4-dichlorophenyl)-2-(2,4-difluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-2-(2,4-difluorophenyl)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of two aromatic rings substituted with chlorine and fluorine atoms, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-2-(2,4-difluorophenyl)acetamide typically involves the reaction of 2,4-dichloroaniline with 2,4-difluorophenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2,4-dichlorophenyl)-2-(2,4-difluorophenyl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorophenyl)-2-(2,4-difluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,4-dichlorophenyl)-2-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- N-(2,4-dichlorophenyl)-2-(2,4-dichlorophenyl)acetamide
- N-(2,4-difluorophenyl)-2-(2,4-difluorophenyl)acetamide
- N-(2,4-dichlorophenyl)-2-(2,4-dibromophenyl)acetamide
Comparison:
- N-(2,4-dichlorophenyl)-2-(2,4-dichlorophenyl)acetamide: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and properties.
- N-(2,4-difluorophenyl)-2-(2,4-difluorophenyl)acetamide: Contains fluorine atoms on both aromatic rings, which may affect its chemical stability and biological activity.
- N-(2,4-dichlorophenyl)-2-(2,4-dibromophenyl)acetamide: Bromine atoms instead of fluorine, resulting in different electronic and steric effects.
N-(2,4-dichlorophenyl)-2-(2,4-difluorophenyl)acetamide stands out due to the combination of chlorine and fluorine substituents, which impart unique chemical and biological properties.
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F2NO/c15-9-2-4-13(11(16)6-9)19-14(20)5-8-1-3-10(17)7-12(8)18/h1-4,6-7H,5H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXRGMCTPWVMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rel-(3aS,6aS)-1-{[2-(propylthio)-5-pyrimidinyl]methyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5600745.png)
![9-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600753.png)
![4-{2-[(2,4-dimethylphenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5600756.png)
![N-(4-methoxy-2-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5600761.png)
![5-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5600768.png)
![3-[(3-Hydroxyphenyl)carbamoyl]phenyl acetate](/img/structure/B5600770.png)
![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5600774.png)
![[3-(4-Phenylbutanoylamino)phenyl] acetate](/img/structure/B5600777.png)
![methyl [(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]acetate](/img/structure/B5600782.png)
![{4-[5-(1H-indol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5600788.png)
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B5600803.png)
![methyl 4-({[(3-methyl-1H-pyrazol-5-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5600807.png)
![3-methyl-8-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600836.png)

